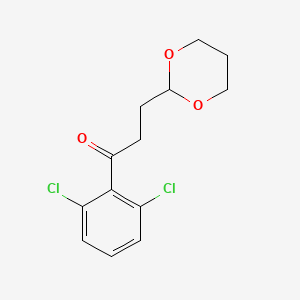

2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

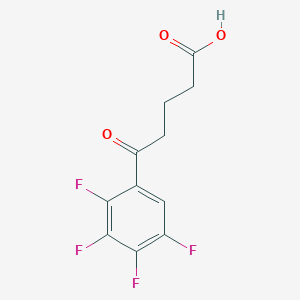

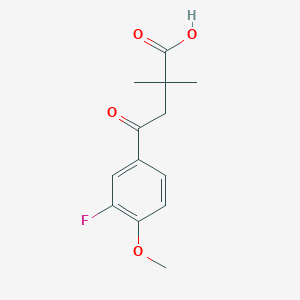

2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is a chemical compound with the molecular formula C13H14Cl2O3 and a molecular weight of 289.16 . Its IUPAC name is 1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone .

Molecular Structure Analysis

The InChI code for 2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is 1S/C13H14Cl2O3/c14-9-3-1-4-10 (15)13 (9)11 (16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The predicted boiling point of 2’,6’-Dichloro-3-(1,3-dioxan-2-YL)propiophenone is 340.6±17.0 °C and the predicted density is 1.090±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis Methods

Microwave and Ultrasound-Assisted Semisynthesis : Natural methoxylated propiophenones were synthesized from phenylpropenes using palladium chloride, sodium formate, and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in wet dioxane. This method compared conventional, ultrasound, and microwave heating approaches (Joshi, Sharma, & Sinha, 2005).

Dehydrogenation of Alcohols by Quinones : The use of DDQ and tetrachloro-p-benzoquinone for dehydrogenating benzyl-type alcohols, including the transfer of hydrogen from 1-phenyl-1-propanol to DDQ, was studied. This highlighted the role of solvents in increasing the yield of propiophenone (Ohki, Nishiguchi, & Fukuzumi, 1979).

Chemical Reactions and Properties

Acylation and Alkylation Reactions : The reaction of 3-halo- and 3-ethoxypropionic acids with 1,3-dimethoxybenzene in polyphosphoric acid produced derivatives of propiophenone, illustrating the chemical versatility of these compounds (Kasturi & Damodaran, 1969).

Conjugation-Extended Tetrathiafulvalene Analogues : Studies on conjugation-extended tetrathiafulvalene analogues involving aromatic heterocyclic linking groups showed the impact of these groups on donating ability and stability of radical cations. This research adds to the understanding of the electrochemical properties of such compounds (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

Applications in Biochemistry and Pharmacology

- Synthesis of Thromboxane Receptor Antagonist : The novel thromboxane receptor antagonist 4(Z)-6-(2-o-chlorophenyl-4-o-hydroxyphenyl-1,3-dioxan-cis-5-yl) hexenoic acid was synthesized, demonstrating the potential application of these compounds in medical pharmacology (Brewster et al., 1988).

Environmental Studies

- Mechanisms of Dioxin Formation : Research into the oxidative thermal degradation of 2-chlorophenol identified various dioxins and furans as products. This study contributes to the understanding of the environmental impact of such chemical reactions (Evans & Dellinger, 2005).

Other Relevant Research

- Antiviral Activity of Alkylated Purines : The alkylation of chloropurine with dioxane derivatives yielded antiviral acyclonucleosides, suggesting a potential role in antiviral drug development (Harnden, Jarvest, Bacon, & Boyd, 1987).

- Crystal Structure Studies : The crystal structure of a complex of 2,6-dichloro-4-nitrophenol with 1,4-dioxane was determined, providing insights into the molecular interactions and structural properties of such complexes (Köse et al., 2014).

Propriétés

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHPOFDKFLWRJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646057 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-97-3 |

Source

|

| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360714.png)

![8-[3-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1360716.png)

![4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1360717.png)

![5-[4-(N,N-Diethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1360718.png)

![6-[4-(N,N-Diethylamino)phenyl]-6-oxohexanoic acid](/img/structure/B1360719.png)

![7-[4-(N,N-Diethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1360720.png)